molecular formula C10H18Cl2N2 B13061591 (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13061591
M. Wt: 237.17 g/mol
InChI Key: MPSRLUZFHTVYIW-XRIOVQLTSA-N
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Description

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound featuring a stereospecific (1R) configuration, with a 2,3-dimethylphenyl substituent at the ethane backbone. The hydrochloride salt enhances its solubility and stability for applications in catalysis, medicinal chemistry, and materials science. Its structure combines a rigid aromatic moiety with a flexible ethane-1,2-diamine linker, enabling diverse interactions in coordination chemistry and biological systems .

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI Key

MPSRLUZFHTVYIW-XRIOVQLTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)C.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves multi-step organic reactions starting from substituted benzaldehydes or related aromatic precursors. The key steps generally include:

  • Step 1: Formation of the corresponding chiral amino alcohol or imine intermediate
    The 2,3-dimethylphenyl moiety is introduced via substitution or condensation reactions with appropriate chiral auxiliaries or catalysts to induce stereoselectivity.

  • Step 2: Reductive amination or amination
    Conversion of the intermediate to the diamine involves reductive amination using reagents such as sodium borohydride or catalytic hydrogenation under controlled conditions to preserve chirality.

  • Step 3: Salt formation
    The free diamine is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and purity.

Catalytic Asymmetric Synthesis

Recent advances in transition-metal catalysis have enabled more efficient and enantioselective syntheses of chiral diamines:

  • Rhodium- and Iridium-catalyzed hydroamination
    Using chiral ligands such as Josiphos or DTBM–Segphos, hydroamination of alkenes with anilines can produce chiral diamines with high enantioselectivity (up to 99% ee). These methods involve oxidative addition, hydrometalation, and reductive elimination steps that preserve stereochemistry and provide excellent yields.

  • Copper-catalyzed asymmetric amination
    Copper hydride species combined with chiral phosphine ligands facilitate enantioselective addition of amines to vinyl arenes, generating chiral diamines efficiently with high diastereoselectivity and enantiomeric excess.

Specific Synthetic Example for (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl

Though direct literature on this exact enantiomer is limited, the synthesis closely parallels that of the (1S) enantiomer, which involves:

Step Reaction Type Reagents/Conditions Outcome
1 Chiral amination of 2,3-dimethylbenzaldehyde Chiral catalyst (e.g., Rh/Josiphos), amine source, solvent (ethanol/methanol), controlled temperature Formation of chiral amino alcohol or imine intermediate
2 Reductive amination NaBH4 or catalytic hydrogenation, mild conditions Conversion to chiral diamine intermediate
3 Salt formation Treatment with HCl in ethanol or methanol Formation of dihydrochloride salt, crystallization

This approach ensures stereochemical control, with the chiral catalyst directing the formation of the (1R) enantiomer.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to room temperature during sensitive steps to avoid racemization.
  • Solvents: Ethanol or methanol are common due to their ability to dissolve both organic and inorganic reagents and facilitate salt formation.
  • pH Control: Acid-base balance is critical during salt formation to ensure complete protonation of amine groups without decomposition.

Analytical Characterization and Purity Assessment

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Advantages Challenges
Traditional multi-step synthesis 2,3-Dimethylbenzaldehyde, NaBH4, HCl Established, scalable Moderate stereoselectivity control
Rhodium-catalyzed hydroamination Rh/Josiphos catalyst, amines, H2 High enantioselectivity (up to 99% ee) Catalyst cost, sensitivity
Copper-catalyzed amination Cu(OAc)2, chiral phosphine ligands Excellent diastereoselectivity Requires ligand optimization

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

The major products formed from these reactions include imines, secondary amines, and halogenated derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, depending on the context of its use. The chiral nature of the compound allows it to interact selectively with other chiral molecules, enhancing its specificity and effectiveness .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Comparisons :

Compound Name Substituents Molecular Formula ClogP (Predicted) Biological Activity Notes
(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl 3-Bromo C₈H₁₃BrCl₂N₂ ~2.1 Higher lipophilicity; potential halogen bonding
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl 3-Chloro C₈H₁₁ClN₂ ~1.8 Moderate cytotoxicity; halogen-dependent activity
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl 4-Methoxy C₁₆H₂₀N₂O₂ ~1.5 Enhanced solubility due to polar OCH₃ groups
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl 2,3-Dimethyl C₁₀H₁₆N₂O₂ ~2.3 Steric hindrance from methyl groups; improved thermal stability

Analysis :

  • Halogenated Derivatives (e.g., Br, Cl): Higher lipophilicity (ClogP ~1.8–2.1) enhances membrane permeability but may increase cytotoxicity .
  • Methoxy Substitution : Lowers ClogP (~1.5) due to polar OCH₃ groups, improving aqueous solubility for biological applications .

Diamine Linker Modifications

Ethane-1,2-diamine vs. Propane-1,3-diamine :

  • Ethane-1,2-diamine (e.g., target compound): Shorter linker reduces conformational flexibility, favoring specific coordination geometries in metal complexes. Lower cytotoxicity compared to propane-1,3-diamine analogs but may exhibit reduced antimycobacterial activity (MIC values ~2–8 μg/mL) .
  • Propane-1,3-diamine : Longer linker increases flexibility and interaction range but correlates with higher cytotoxicity (e.g., IC₅₀ ~10 μM in HEK293 cells) .

Stereochemical Variations

  • (1R,2R) Configuration (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine): Widely used in asymmetric catalysis due to rigid chiral centers. Exhibits superior enantioselectivity in Ni-catalyzed cross-couplings compared to mono-substituted analogs .
  • (1R) Configuration (target compound): Single chiral center simplifies synthesis but may limit stereochemical diversity in ligand design .

Key Physicochemical Parameters

Property This compound (1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine
Molecular Weight 288.01 g/mol 296.40 g/mol
Melting Point >250°C (decomposes) 180–182°C
Solubility in Water High (due to HCl salt) Low (neutral diamine)
ClogP 2.3 3.1

Notes: The hydrochloride salt form significantly improves water solubility, critical for pharmacological formulations .

Antimycobacterial Activity

  • Ethane-1,2-diamine Derivatives : Exhibit moderate activity (MIC ~4–16 μg/mL) against Mycobacterium tuberculosis, likely through membrane disruption or enzyme inhibition .
  • Propane-1,3-diamine Analogs : Lower MIC values (~1–4 μg/mL) but higher cytotoxicity, limiting therapeutic utility .

Catalytic Performance

  • Nickel Complexes: (1R,2R)-diphenyl derivatives achieve >90% enantiomeric excess (ee) in asymmetric cross-couplings, outperforming mono-substituted variants (50–70% ee) .
  • Zinc Coordination : Ethane-1,2-diamine ligands form distorted geometries (τ = 0.42), enabling unique reactivity in cyclopropanation reactions .

Biological Activity

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18Cl2N2
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 1381928-84-2

The compound consists of an ethane backbone with two amine groups and a phenyl ring substituted with two methyl groups at the 2 and 3 positions. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit neuronal apoptosis and reduce oxidative stress, suggesting potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anticancer Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of apoptotic pathways .
  • Anti-inflammatory Activity : Some research indicates that related compounds can modulate inflammatory responses, which may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Apoptotic Pathways : Similar compounds have been shown to activate pro-survival pathways while inhibiting pro-apoptotic signals.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive function.
  • Antioxidant Activity : Its structural features suggest potential antioxidant properties that could mitigate oxidative damage in cells.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates. The compound was found to upregulate Bax expression and promote cytochrome c release from mitochondria, leading to caspase activation.

Data Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveInhibits neuronal apoptosis
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryModulates inflammatory responses

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